Scy-635

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

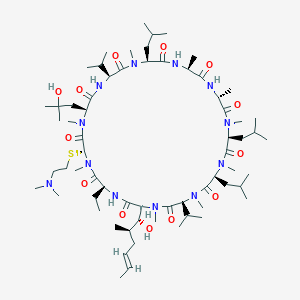

SCY-635 est un nouvel analogue non immunosuppresseur de la cyclosporine qui inhibe puissamment la réplication de l'ARN du virus de l'hépatite C in vitro . C'est un inhibiteur de la cyclophiline qui s'est révélé prometteur comme agent thérapeutique pour le traitement de l'infection par le virus de l'hépatite C . Contrairement à la cyclosporine traditionnelle, this compound ne supprime pas le système immunitaire, ce qui en fait une alternative plus sûre pour une utilisation à long terme .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : SCY-635 est synthétisé par une série de réactions chimiques qui modifient la structure de la cyclosporine pour améliorer ses propriétés antivirales tout en réduisant ses effets immunosuppresseurs . Les conditions de réaction impliquent généralement l'utilisation de solvants organiques, de catalyseurs et de températures et de pressions contrôlées pour obtenir les modifications souhaitées .

Méthodes de production industrielle : La production industrielle de this compound suit des voies de synthèse similaires mais à plus grande échelle. Le processus implique l'utilisation de grands réacteurs, un contrôle précis des conditions de réaction et des étapes de purification pour assurer la pureté et le rendement élevés du produit final . L'évolutivité du processus de production est cruciale pour répondre à la demande pour une utilisation clinique et commerciale.

Analyse Des Réactions Chimiques

Types de réactions : SCY-635 subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution . Ces réactions sont essentielles pour modifier la structure de la cyclosporine afin d'obtenir les propriétés antivirales souhaitées.

Réactifs et conditions courants : . Les conditions de réaction sont soigneusement contrôlées pour assurer l'efficacité et la sélectivité des réactions.

Principaux produits formés : Les principaux produits formés par les réactions impliquant this compound sont des analogues modifiés de la cyclosporine ayant des propriétés antivirales améliorées et des effets immunosuppresseurs réduits . Ces produits sont ensuite purifiés et caractérisés pour confirmer leur structure et leur activité.

Applications de recherche scientifique

En chimie, il sert d'outil précieux pour étudier les mécanismes d'inhibition de la cyclophiline et de repliement des protéines . En biologie, this compound est utilisé pour étudier le rôle des cyclophilines dans les processus cellulaires et les états pathologiques . En médecine, this compound est en cours de développement comme agent thérapeutique pour le traitement de l'infection par le virus de l'hépatite C . Ses propriétés uniques en font un candidat prometteur pour les thérapies combinées avec d'autres agents antiviraux . Dans l'industrie, this compound est utilisé dans le développement de nouveaux médicaments et de stratégies thérapeutiques ciblant les cyclophilines .

Mécanisme d'action

This compound exerce ses effets en inhibant l'activité de l'isomérase peptidyl prolyl de la cyclophiline A à des concentrations nanomolaires . Cette inhibition perturbe l'interaction entre la cyclophiline A et la protéine non structurelle 5A du virus de l'hépatite C, bloquant ainsi la réplication virale . This compound n'inhibe pas l'activité de la phosphatase de la calcineurine, qui est responsable des effets immunosuppresseurs de la cyclosporine traditionnelle . Cette inhibition sélective fait de this compound une alternative plus sûre pour une utilisation à long terme .

Applications De Recherche Scientifique

Antiviral Activity Against Hepatitis C Virus

Mechanism of Action

SCY-635 inhibits HCV replication by targeting the interaction between cyclophilin A (CypA) and the nonstructural protein 5A (NS5A) of the virus. This interaction is crucial for the viral life cycle, and this compound effectively disrupts it, leading to a significant reduction in viral load. Studies have demonstrated that this compound can clear HCV replicon-containing cells in vitro and shows potent antiviral activity in vivo .

Clinical Trials

- Phase 1b Study : In a randomized, double-blind trial involving adult patients with chronic HCV genotype 1 infection, this compound was administered over 15 days. The results indicated a mean maximum decrease in viral load of 2.2 log10 at the highest dose (900 mg/day), with no serious adverse events reported .

- Phase 2a Study : This study focused on patients with challenging HCV cases, combining this compound with pegylated interferon and ribavirin. It highlighted this compound's potential to reverse immune exhaustion, suggesting its role as an immune-boosting antiviral agent .

Combination Therapy

This compound has been evaluated in combination with other antiviral agents to enhance therapeutic efficacy. For instance, studies have shown that when used alongside nucleoside polymerase inhibitors like sofosbuvir, this compound exhibits synergistic effects that significantly enhance viral replication inhibition . This suggests that this compound could be a valuable component of combination regimens aimed at improving treatment outcomes for difficult-to-treat HCV patients.

Immunomodulatory Effects

Beyond its antiviral properties, this compound has been recognized for its immunomodulatory capabilities. It aids in "uncloaking" the HCV from the immune system's surveillance, making the virus more visible to immune responses. This mechanism presents a novel approach to treating HCV by not only targeting the virus directly but also enhancing the host's immune response against it .

Summary of Research Findings

| Study Phase | Focus | Key Findings |

|---|---|---|

| Phase 1b | Safety and Efficacy | Significant viral load reduction; well-tolerated at high doses |

| Phase 2a | Combination Therapy | Enhanced immune response; effective against challenging cases |

| Mechanism Study | Inhibition of CypA-NS5A Interaction | Disruption of viral replication; potential for resistance development |

Mécanisme D'action

SCY-635 exerts its effects by inhibiting the peptidyl prolyl isomerase activity of cyclophilin A at nanomolar concentrations . This inhibition disrupts the interaction between cyclophilin A and the hepatitis C virus nonstructural 5A protein, thereby blocking viral replication . This compound does not inhibit calcineurin phosphatase activity, which is responsible for the immunosuppressive effects of traditional cyclosporine . This selective inhibition makes this compound a safer alternative for long-term use .

Comparaison Avec Des Composés Similaires

SCY-635 est unique parmi les inhibiteurs de la cyclophiline en raison de ses propriétés non immunosuppressives et de son activité antivirale puissante . Des composés similaires comprennent la cyclosporine A, l'alisporivir et le NIM811 . La cyclosporine A est un agent immunosuppresseur bien connu utilisé en transplantation d'organes, mais elle ne possède pas les propriétés antivirales de this compound . L'alisporivir et le NIM811 sont également des inhibiteurs de la cyclophiline ayant une activité antivirale, mais ils diffèrent par leur structure chimique et leur mécanisme d'action . La combinaison unique de propriétés non immunosuppressives et d'activité antivirale puissante de this compound en fait un candidat prometteur pour le traitement de l'infection par le virus de l'hépatite C .

Propriétés

Numéro CAS |

210759-10-7 |

|---|---|

Formule moléculaire |

C66H120N12O13S |

Poids moléculaire |

1321.8 g/mol |

Nom IUPAC |

(3S,6S,9S,12R,15S,18S,21S,24S,27R,30S,33S)-27-[2-(dimethylamino)ethylsulfanyl]-30-ethyl-33-[(E,1R,2R)-1-hydroxy-2-methylhex-4-enyl]-24-(2-hydroxy-2-methylpropyl)-1,4,7,10,12,15,19,25,28-nonamethyl-6,9,18-tris(2-methylpropyl)-3,21-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone |

InChI |

InChI=1S/C66H120N12O13S/c1-27-29-30-42(13)53(79)52-57(83)69-45(28-2)59(85)78(26)65(92-32-31-71(18)19)64(90)75(23)49(36-66(16,17)91)56(82)70-50(40(9)10)62(88)72(20)46(33-37(3)4)55(81)67-43(14)54(80)68-44(15)58(84)73(21)47(34-38(5)6)60(86)74(22)48(35-39(7)8)61(87)76(24)51(41(11)12)63(89)77(52)25/h27,29,37-53,65,79,91H,28,30-36H2,1-26H3,(H,67,81)(H,68,80)(H,69,83)(H,70,82)/b29-27+/t42-,43+,44-,45+,46+,47+,48+,49+,50+,51+,52+,53-,65-/m1/s1 |

Clé InChI |

AQHMBDAHQGYLIU-XNFHFXFQSA-N |

SMILES |

CCC1C(=O)N(C(C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)CC=CC)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)(C)O)C)SCCN(C)C)C |

SMILES isomérique |

CC[C@H]1C(=O)N([C@@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N1)[C@@H]([C@H](C)C/C=C/C)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)(C)O)C)SCCN(C)C)C |

SMILES canonique |

CCC1C(=O)N(C(C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)CC=CC)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)(C)O)C)SCCN(C)C)C |

Key on ui other cas no. |

210759-10-7 |

Synonymes |

SCY-635 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.